7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method includes the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production methods often utilize deep eutectic solvents (DES) due to their benign environmental impact, high yield, and scalable nature . The use of DES simplifies the work-up procedure and enhances the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Comparison: Compared to its analogs, 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide exhibits unique properties due to the presence of the thiocarboxamide group, which enhances its biological activity and specificity . This makes it a more potent candidate for drug development and other applications.
Biological Activity
7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy.
The synthesis of this compound typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for the formation of the pyrazolo[1,5-a]pyrimidine scaffold, which is essential for its biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, leading to diverse derivatives with potentially enhanced biological properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. It has shown the ability to inhibit specific enzymes involved in cancer cell proliferation. For example, studies have reported that this compound can induce apoptosis in cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent inhibitory effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Inhibition of specific cancer-related enzymes |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is hypothesized that the thiocarboxamide group enhances its binding affinity to target enzymes or receptors involved in disease pathways. Molecular docking studies have provided insights into how this compound interacts at the molecular level, potentially leading to the development of more effective derivatives .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Anticancer Study : A study focusing on its effect on MCF-7 breast cancer cells reported a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .
- Antimicrobial Evaluation : Another investigation tested various derivatives against multiple bacterial strains, finding that modifications to the thiocarboxamide group significantly enhanced antimicrobial activity compared to parent compounds .
Properties
IUPAC Name |
7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5S/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)19)7-16-18(11)13/h1-7H,14H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYQZMMFXMLJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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